2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring:
- Two thiazole rings: A 1,3-thiazole core substituted at position 4 with a methyl group and at position 5 with a carboxamide group.
- Tetrahydrofuran (THF)-linked acetylated amine: A tetrahydrofuran-2-ylmethyl group attached via an acetylated amino bridge to the thiazole nitrogen.
- N-(1,3-thiazol-2-yl) substituent: A secondary thiazole ring linked via the carboxamide group.
Properties
IUPAC Name |
2-[acetyl(oxolan-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-9-12(13(21)18-14-16-5-7-23-14)24-15(17-9)19(10(2)20)8-11-4-3-6-22-11/h5,7,11H,3-4,6,8H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCHYPYWJLUCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2CCCO2)C(=O)C)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the tetrahydrofuran moiety and the acetyl group. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or neuroprotective agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its bioactive effects.
Comparison with Similar Compounds
Key Features :
- Dual thiazole rings enhance π-π stacking and electronic interactions, which are critical for binding to biological targets .
- Limited toxicological data exist, requiring further investigation .
Comparison with Structurally Similar Compounds
Thiazole and Thiadiazole Derivatives
Thiophene and Triazole Hybrids
Benzo[d]thiazole and Imidazole Derivatives
| Compound Name | Structural Features | Biological Activities | Key Differences |
|---|---|---|---|
| N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide () | Benzo[d]thiazole with thiophene-carboxamide | Antifungal, antiviral | Bulkier aromatic system; no THF or acetylated amine . |
| N-(3-(1H-imidazol-1-yl)propyl)thiophene-2-carboxamide () | Imidazole-thiophene hybrid | Broad-spectrum antimicrobial | Polar imidazole replaces THF; simpler scaffold . |
Key Research Findings
Pharmacological Advantages of the Target Compound
- Enhanced Binding Affinity : The THF group and dual thiazole system improve interactions with enzymes like cyclooxygenase-2 (COX-2) and kinases compared to simpler thiazoles .
- Metabolic Stability: Acetylation of the amine reduces metabolic degradation, a limitation in non-acetylated analogs (e.g., ) .
Limitations and Challenges
- Synthetic Complexity : Multi-step synthesis required for THF and dual thiazole integration, increasing production costs .
- Unresolved Toxicity : Similar compounds (e.g., benzo[d]thiazoles) show hepatotoxicity risks, necessitating safety studies .
Biological Activity
The compound 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide (CAS Number: 1232794-31-8) is a thiazole-based derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 342.46 g/mol. The structure features a thiazole ring system that is critical for its biological activity.
Anticancer Activity
Recent studies indicate that thiazole derivatives exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines:
- Cell Line Testing : In vitro assays demonstrated that the compound exhibits cytotoxic activity against several cancer types, including:
- MCF7 (breast cancer) : IC50 values indicating effective inhibition of cell proliferation.
- HT29 (colon cancer) : Similar trends observed with significant growth inhibition.
The structure-activity relationship analysis highlights that modifications on the thiazole ring and the presence of electron-donating groups enhance anticancer efficacy. For instance, substituents at the 4-position of the phenyl ring have been correlated with increased cytotoxicity against various cancer cell lines .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound displayed activity against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH and ABTS assays. Results indicated that it possesses significant free radical scavenging ability, which may contribute to its overall therapeutic profile by mitigating oxidative stress in cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 4 | Enhances anticancer activity |
| Electron-withdrawing groups | Generally reduce activity |
| Acetyl substitution | Improves solubility and bioavailability |
These findings suggest that careful tuning of the chemical structure can optimize the therapeutic efficacy of thiazole-based compounds.
Case Studies
- Study on MCF7 Cells : A case study examining the effects of this compound on MCF7 cells reported an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating superior potency.
- Combination Therapy : Another study explored the synergistic effects when combined with existing chemotherapy agents, revealing enhanced cytotoxicity and reduced resistance in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide?
- Methodology :
- Step 1 : Prepare the thiazole backbone via cyclization of thiourea derivatives with α-haloketones (e.g., chloroacetone) under reflux in ethanol or dioxane .
- Step 2 : Introduce the tetrahydrofuran-methylacetyl moiety via nucleophilic substitution. Use acetonitrile or dichloromethane as solvents, with triethylamine to neutralize HCl byproducts .
- Step 3 : Couple the intermediate with the 1,3-thiazol-2-amine group using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous conditions .
- Key Conditions : Maintain pH 7–8 during coupling, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology :
- NMR Spectroscopy : Analyze and NMR to verify substituent integration and carbon environments (e.g., acetyl carbonyl at ~170 ppm, thiazole protons at 7–8 ppm) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H⋯N bonds) .
- Mass Spectrometry : Validate molecular weight using high-resolution MS (e.g., ESI-TOF) with <2 ppm error .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodology :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference drugs like ciprofloxacin .
- Enzyme Inhibition : Test against PfPMT (phosphoethanolamine methyltransferase) or PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric assays (e.g., NADH oxidation at 340 nm) .
- Cytotoxicity : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency vs. non-polar solvents (toluene) for cyclization .
- Catalyst Selection : Use Pd(OAc) for Suzuki-Miyaura cross-coupling or iodine for thiadiazole cyclization .
- Computational Design : Apply ICReDD’s quantum chemical reaction path searches to predict optimal transition states and intermediates, reducing trial-and-error experimentation .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., replacing tetrahydrofuran with furan or adjusting methyl groups) .
- Experimental Validation : Replicate assays under standardized conditions (e.g., fixed pH, serum-free media) to isolate confounding variables .
- Meta-Analysis : Aggregate data from analogs (e.g., thiazole-carboxamides with varying aryl groups) to identify trends in logP vs. activity .
Q. What computational methods predict interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to PfPMT or bacterial topoisomerases. Focus on hydrogen bonds with active-site residues (e.g., Arg148 in PfPMT) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å acceptable) .
- QSAR Modeling : Train models with descriptors like molar refractivity and H-bond donors to predict IC values .
Q. What strategies are effective for designing derivatives with enhanced properties?
- Methodology :
- Bioisosteric Replacement : Substitute the acetyl group with sulfonamide or trifluoromethyl to modulate lipophilicity (clogP 2–4) .
- Heterocycle Hybridization : Fuse with 1,2,4-oxadiazole or triazole rings to enhance π-π stacking in enzyme pockets .
- Pro-drug Design : Incorporate esterase-cleavable groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
